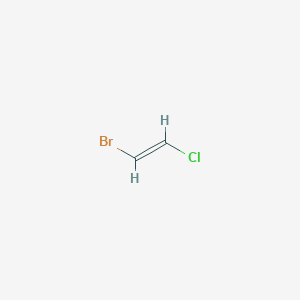
Ethene, 1-bromo-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1-bromo-2-chloro- (C₂H₂BrCl) is an organohalogen compound that features both bromine and chlorine atoms attached to an ethene backbone. This compound is also known by other names such as 1-bromo-2-chloroethene and (E)-1-bromo-2-chloroethene . It is a colorless liquid with a molecular weight of 141.394 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-2-chloro- can be synthesized through the halogenation of ethene. The process involves the addition of bromine and chlorine to the double bond of ethene under controlled conditions. The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the selective addition of halogens .
Industrial Production Methods
In industrial settings, the production of ethene, 1-bromo-2-chloro- involves the use of large-scale reactors where ethene is exposed to bromine and chlorine gases. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with other alkenes or alkynes to form larger molecules.
Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.
Elimination Reactions: Conditions typically involve the use of strong bases like potassium hydroxide (KOH) in alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include ethene derivatives with different substituents.
Addition Reactions: Products include dibromoethane and dichloroethane.
Elimination Reactions: Products include ethene and other alkenes.
Wissenschaftliche Forschungsanwendungen
Ethene, 1-bromo-2-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of ethene, 1-bromo-2-chloro- involves its ability to participate in electrophilic addition reactions. The compound’s double bond is highly reactive and can interact with electrophiles, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms makes the compound highly polarizable, facilitating its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-2-chloroethane: Similar in structure but lacks the double bond present in ethene, 1-bromo-2-chloro-.
1,2-dibromoethane: Contains two bromine atoms instead of one bromine and one chlorine.
1,2-dichloroethane: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
Ethene, 1-bromo-2-chloro- is unique due to the presence of both bromine and chlorine atoms attached to an ethene backbone. This dual halogenation provides distinct reactivity patterns and makes the compound valuable in various chemical synthesis applications .
Eigenschaften
CAS-Nummer |
3018-09-5 |
|---|---|
Molekularformel |
C2H2BrCl |
Molekulargewicht |
141.39 g/mol |
IUPAC-Name |
(E)-1-bromo-2-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c3-1-2-4/h1-2H/b2-1+ |
InChI-Schlüssel |
LYFQYPSHMWBHFG-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/Br)\Cl |
Kanonische SMILES |
C(=CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



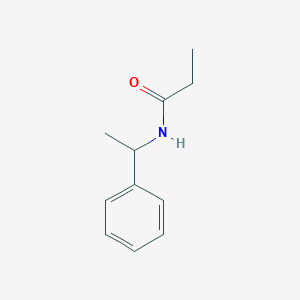
![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
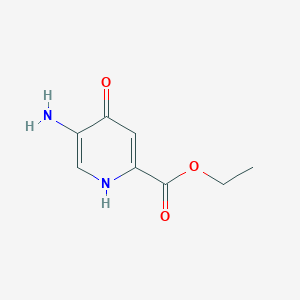

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
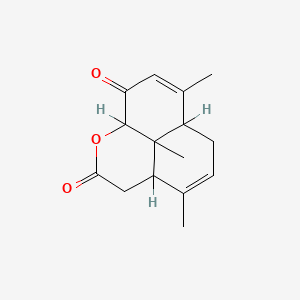
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

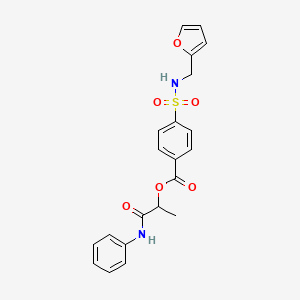

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)
![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)

